Anti-HBV Potency: Iodo-Substituted Heteroarylpyrimidines Outperform Bromo and Chloro Analogs in HepAD38 Replication Assays
In a systematic structure–activity relationship study of heteroarylpyrimidine HBV capsid assembly effectors, compounds bearing an iodine substituent at the key position demonstrated superior antiviral potency compared to their bromo and chloro counterparts. Specifically, compound 26a (Cl, H, I substitution pattern) exhibited an anti-HBV EC₅₀ of 4.1 µM in the HepAD38 hepatoma cell line, while the direct bromo analog 26b (Cl, H, Br) showed reduced potency with EC₅₀ = 5.2 ± 1.0 µM—an approximate 27% decrease in potency. The chloro analog 26c (Cl, H, Cl) was completely inactive at concentrations up to 10 µM. A second iodo-containing compound, 26h (Cl, I substitution), achieved EC₅₀ = 4.0 ± 1.1 µM, confirming the reproducibility of the iodine advantage [1]. This halogen-dependent potency gradient (I > Br ≫ Cl) was observed across multiple compound pairs in the series, establishing a class-level trend that informs building block selection for antiviral heteroarylpyrimidine libraries.
| Evidence Dimension | Anti-HBV activity (EC₅₀) in HepAD38 hepatoma cells |
|---|---|
| Target Compound Data | Iodo-heteroarylpyrimidine 26a: EC₅₀ = 4.1 µM; 26h: EC₅₀ = 4.0 ± 1.1 µM |
| Comparator Or Baseline | Bromo analog 26b: EC₅₀ = 5.2 ± 1.0 µM; Chloro analog 26c: EC₅₀ > 10 µM (inactive) |
| Quantified Difference | Iodo (26a) is ~1.3-fold more potent than bromo (26b); chloro is >2.4-fold less potent than iodo and inactive below 10 µM |
| Conditions | HepAD38 hepatoma cell line; HBV DNA replication inhibition; Chou and Talalay method; cytotoxicity assessed in HepG2, PBM, CEM, and Vero cells |
Why This Matters
For medicinal chemistry teams constructing anti-HBV screening libraries, selecting the 4-iodo building block over the 4-bromo or 4-chloro analog provides a measurable potency advantage that translates directly into higher hit rates in the low-micromolar range.
- [1] Synthesis and antiviral evaluation of novel heteroarylpyrimidines analogs as HBV capsid effectors. Bioorg Med Chem Lett. 2017;27(4):904–910. doi:10.1016/j.bmcl.2017.01.010. Table 3: 26a (Cl, H, I) EC₅₀ = 4.1 µM; 26b (Cl, H, Br) EC₅₀ = 5.2 ± 1.0 µM; 26c (Cl, H, Cl) EC₅₀ > 10 µM; 26h (Cl, I) EC₅₀ = 4.0 ± 1.1 µM. View Source
